2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NOS/c15-8-1-3-9(4-2-8)21-7-14(20)19-13-6-11(17)10(16)5-12(13)18/h1-6H,7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWORDTXPZHRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901189503 | |
| Record name | 2-[(4-Chlorophenyl)thio]-N-(2,4,5-trifluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868256-35-3 | |
| Record name | 2-[(4-Chlorophenyl)thio]-N-(2,4,5-trifluorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868256-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Chlorophenyl)thio]-N-(2,4,5-trifluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide typically involves the reaction of 4-chlorothiophenol with 2,4,5-trifluoroaniline in the presence of an acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl linkage.
Scientific Research Applications
Scientific Research Applications
A comprehensive search of scientific databases like PubMed, Google Scholar, and Scifinder using the compound name and relevant keywords did not yield any significant results related to its research applications. This suggests that the compound has not been extensively studied or reported in the scientific literature.
Properties
The chemical reactivity of 2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide can be attributed to the presence of the sulfonamide functional group. This group allows for nucleophilic substitution reactions, particularly where the chlorine atom can be replaced by various nucleophiles such as amines or alcohols. The compound may also undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids or amines.
Biological Activities
Research indicates that sulfonamide derivatives, including this compound, exhibit significant biological activities. These compounds often demonstrate antibacterial properties due to their ability to inhibit bacterial folic acid synthesis. Additionally, some studies suggest potential anti-inflammatory and antitumor activities, making them candidates for further pharmacological development.
Potential Applications
- Interaction studies involving this compound have focused on its binding affinity with various biological targets.
- Preliminary data suggest that this compound interacts effectively with enzymes involved in folic acid metabolism, which could explain its antibacterial properties.
- Further studies are needed to elucidate the full spectrum of its interactions and potential side effects when used therapeutically.
Structural Similarity
Several compounds share structural similarities with this compound. Here are some examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-[(4-Chlorophenyl)sulfanyl]acetamide | Contains a chlorophenyl group | Simpler structure lacking trifluoromethyl group |
| 2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide | Contains both chlorophenyl and phenyl groups | Additional phenyl increases complexity |
| N-(2,4-Dimethyl-5-[trifluoromethylsulfonyl]phenyl)acetamide | Similar trifluoromethyl group | Different substitution pattern on the aromatic ring |
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the trifluorophenylacetamide moiety may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Key Structural Features:
- Sulfanyl-Acetamide Core : The sulfur atom in the sulfanyl group enhances hydrogen-bonding capacity and influences molecular conformation through intramolecular interactions .
- Substituent Effects: The 4-chlorophenyl group introduces steric bulk and electron-withdrawing properties.
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Notes:
- Dihedral Angle : Angle between aromatic rings (e.g., pyrimidine and benzene in compounds I/II).
Substituent Effects on Molecular Conformation
Chlorophenyl vs. Fluorophenyl :
- 4-Chlorophenyl (compound I) results in a smaller dihedral angle (42.25°) compared to 3-chlorophenyl (compound II, 59.70–62.18°), indicating substituent position critically impacts ring planarity .
- Fluorophenyl groups (e.g., in 2-chloro-N-(4-fluorophenyl)acetamide) favor planar conformations due to fluorine’s smaller size and stronger electronegativity, which may enhance crystal packing via N–H⋯O bonds .
- Trifluorophenyl vs.
Hydrogen-Bonding and Crystal Packing
- Intramolecular Interactions: Compounds with sulfanyl groups (e.g., I, II) exhibit N–H⋯N bonds, stabilizing folded conformations. The target compound may adopt similar motifs . In contrast, non-sulfanyl analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) rely on C–H⋯O interactions for stability .
Intermolecular Networks :
Biological Activity
Overview
2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide, with the molecular formula and a molecular weight of 331.74 g/mol, is a sulfonamide derivative that exhibits notable biological activities. This compound is characterized by its unique structural features, including a chlorophenyl group and a trifluorophenyl moiety, which may contribute to its pharmacological properties .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfanyl group within the compound can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the trifluorophenylacetamide moiety may interact with various enzymes and receptors, modulating their activity. Preliminary studies suggest that this compound may inhibit bacterial folic acid synthesis, which is a common mechanism among sulfonamide derivatives .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound distinguishes it from other similar compounds. A comparative analysis of related compounds reveals insights into their biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-[(4-Chlorophenyl)sulfanyl]acetamide | Contains a chlorophenyl group | Simpler structure lacking trifluoromethyl group |
| 2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide | Contains both chlorophenyl and phenyl groups | Additional phenyl increases complexity |
| N-(2,4-Dimethyl-5-[trifluoromethylsulfonyl]phenyl)acetamide | Similar trifluoromethyl group | Different substitution pattern on the aromatic ring |
This table highlights how structural variations can influence biological activity and pharmacological profiles .
Case Studies and Research Findings
Despite the potential of this compound in medicinal chemistry and agricultural science, comprehensive studies are scarce. Most available research focuses on its synthesis and preliminary biological assessments. For instance:
- Synthesis : The compound is synthesized through the reaction of 4-chlorothiophenol with 2,4,5-trifluoroaniline in the presence of an acylating agent like triethylamine .
- Biological Testing : Early investigations have shown that similar sulfonamide derivatives exhibit significant antibacterial activity against various pathogens. However, specific data on the antibacterial efficacy of this compound remain limited .
- Potential Applications : Given its structural characteristics and preliminary findings on biological activity, further research is warranted to explore its full pharmacological potential.
Q & A
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). Fluorescence quenching assays assess protein-ligand interactions. Isotopic labeling (e.g., ¹⁴C) tracks metabolic pathways in vitro/in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
